molecular formula C28H30ClN3O3S B15009767 Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B15009767
M. Wt: 524.1 g/mol
InChI Key: ZJGCQQZYMRKMJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the cyano group and other substituents. Common reagents used in these reactions include various chlorinated compounds, amines, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining its chemical integrity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-acetylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H30ClN3O3S

Molecular Weight

524.1 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H30ClN3O3S/c1-16-8-7-9-22(17(16)2)32-23(33)15-36-26-21(14-30)25(19-10-12-20(29)13-11-19)24(18(3)31-26)27(34)35-28(4,5)6/h7-13,25,31H,15H2,1-6H3,(H,32,33)

InChI Key

ZJGCQQZYMRKMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N)C

Origin of Product

United States

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